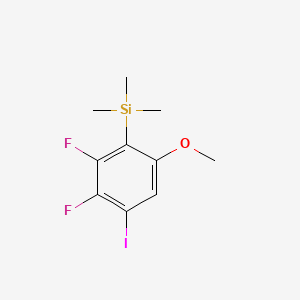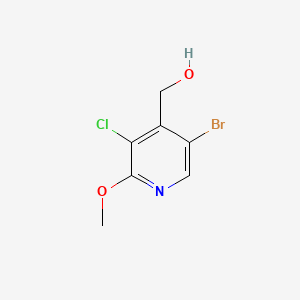
1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol is a chemical compound that belongs to the class of purine derivatives Purines are essential biomolecules that play a crucial role in various biological processes, including DNA and RNA synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol typically involves the condensation of 1-(6-aminopurin-9-yl)-propan-2-ol with an appropriate allylating agent. One common method involves the use of toluene-4-sulfonic acid diethoxy phosphoryl methyl as a reagent . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize production costs. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-enoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.
Scientific Research Applications
1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in DNA and RNA interactions.
Industry: The compound is used in the synthesis of various pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol involves its interaction with specific molecular targets. It can mimic natural nucleosides and incorporate into DNA or RNA, disrupting normal cellular processes. This property makes it a potential candidate for antiviral and anticancer therapies. The compound may also inhibit certain enzymes involved in nucleic acid metabolism, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside involved in various biological processes.
Tenofovir: An antiviral drug used to treat HIV and hepatitis B.
Adefovir: Another antiviral drug with a similar structure and mechanism of action.
Uniqueness
1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol is unique due to its specific structural features, such as the prop-2-enoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
89760-74-7 |
|---|---|
Molecular Formula |
C11H15N5O2 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-(6-aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol |
InChI |
InChI=1S/C11H15N5O2/c1-2-3-18-5-8(17)4-16-7-15-9-10(12)13-6-14-11(9)16/h2,6-8,17H,1,3-5H2,(H2,12,13,14) |
InChI Key |
ZVZZSRXLVAABGA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC(CN1C=NC2=C(N=CN=C21)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


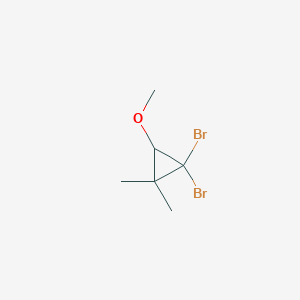
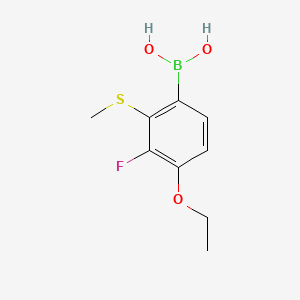
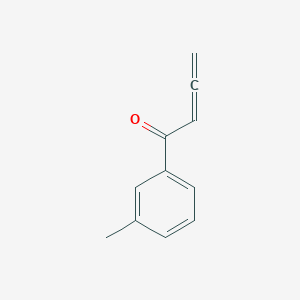



![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)
![4-Ethynyl-1,4-dihydro-8-methyl-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14016984.png)
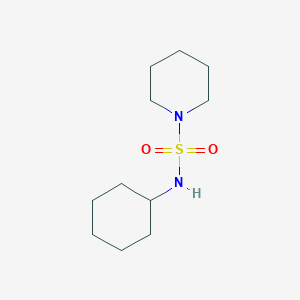
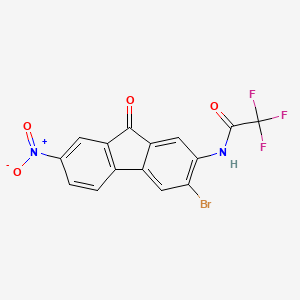
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)

